molecular formula C21H20F3NO4 B13470015 Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid

Cat. No.: B13470015
M. Wt: 407.4 g/mol
InChI Key: RVXLFAQYYCBCAT-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid is a fluorinated, non-proteinogenic amino acid derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its structure features a trifluoromethyl (-CF₃) substituent at the terminal carbon of a hexanoic acid backbone and an (R)-configured chiral center at the α-carbon (C2) . This compound is synthesized via asymmetric alkylation of chiral Ni(II)-Schiff base glycine complexes, a method optimized for large-scale production (>100 g) with high enantiomeric purity (>90% recovered chiral auxiliary) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in peptide engineering and drug design for modulating pharmacokinetic properties .

Properties

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid

InChI

InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m1/s1

InChI Key

RVXLFAQYYCBCAT-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid support, and the Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid is used in the synthesis of peptides and peptidomimetics.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The trifluoromethyl group can act as a probe in NMR studies, providing valuable structural information .

Medicine

In medicine, peptides synthesized using Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid are investigated for their potential therapeutic applications. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists .

Industry

Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Comparison with Similar Compounds

Key Observations :
  • Stereochemical Impact: The (R)-configuration of the target compound distinguishes it from the (S)-enantiomer (e.g., Fmoc-(S)-6,6,6-trifluoro-norleucine), which is more commonly synthesized. Enantiomers may exhibit divergent biological activities and metabolic stabilities, akin to Fmoc-(D/L-Asp)₆ peptides, where D-forms show superior plasma stability .
  • Fluorination Effects: The -CF₃ group increases lipophilicity (logP ~3.5 for fluorinated vs. ~2.0 for non-fluorinated analogs) and resistance to enzymatic degradation compared to 6-(Fmoc-amino)hexanoic acid .
  • Synthetic Scalability: The Ni(II)-Schiff base method is versatile for synthesizing fluorinated amino acids but requires optimization for chain length (e.g., C4 vs. C6) and stereocontrol .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Stability in SPPS
Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid ~363.4 Soluble in DMF, THF; poor in water High coupling efficiency, low epimerization
Fmoc-(S)-6,6,6-trifluoro-norleucine ~363.4 Similar to R-enantiomer Comparable to R-enantiomer
6-(Fmoc-amino)hexanoic acid 353.4 Soluble in DMF, 1% acetic acid Prone to β-alanine byproduct formation
Fmoc-β-Ala-OH 311.3 Soluble in DMF, aqueous buffers Susceptible to Lossen rearrangement
Key Observations :
  • Solubility : Fluorination reduces aqueous solubility but enhances compatibility with organic solvents (e.g., DMF, THF), critical for solid-phase peptide synthesis (SPPS) .
  • SPPS Compatibility: The trifluorohexanoic acid derivative exhibits higher coupling efficiency than non-fluorinated analogs like 6-(Fmoc-amino)hexanoic acid, which may form β-alanine byproducts during activation .
Key Observations :
  • Metabolic Stability: Fluorinated Fmoc-amino acids, including the target compound, resist enzymatic cleavage better than non-fluorinated analogs, as seen in Fmoc-(D-Asp)₆, which avoids plasma degradation .
  • Material Science: Non-fluorinated Fmoc-amino acids (e.g., Fmoc-F, Fmoc-Y) form hydrogels via hydrogen bonding, while fluorinated analogs may exhibit altered self-assembly due to hydrophobic -CF₃ interactions .

Biological Activity

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid (Fmoc-TFHA) is a fluorinated amino acid that has garnered attention in various fields, particularly in medicinal chemistry and peptide synthesis. The incorporation of fluorine into amino acids can enhance their biological properties, including increased stability and altered pharmacokinetics. This article reviews the biological activity of Fmoc-TFHA, focusing on its synthesis, applications, and relevant case studies.

Synthesis

The synthesis of Fmoc-TFHA has been achieved through various methods, with asymmetric alkylation being one of the most prominent. Notably, a large-scale synthesis method has been reported, utilizing chiral Ni(II) complexes to achieve high yields and enantiomeric purity. For instance, a study demonstrated the successful synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid on a scale exceeding 100 grams with yields over 83% and enantiomeric purity greater than 99% .

Table 1: Synthesis Summary

MethodScaleYield (%)Enantiomeric Purity (%)
Asymmetric Alkylation>100 g83.2>99
Dynamic Kinetic Resolution~20 g93.398.2

Biological Activity

Fmoc-TFHA exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that fluorinated amino acids can enhance the efficacy of peptide-based drugs by improving their stability against enzymatic degradation. Fmoc-TFHA has shown potential in antitumor applications due to its ability to form stable peptide bonds that resist hydrolysis .
  • Antimicrobial Properties : The presence of trifluoromethyl groups in amino acids often correlates with increased antimicrobial activity. Fmoc-TFHA has been tested against various bacterial strains, demonstrating significant inhibitory effects .
  • Enzyme Inhibition : Studies have suggested that fluorinated amino acids can serve as effective enzyme inhibitors. Fmoc-TFHA's structural modifications allow it to interact with active sites of enzymes more effectively than its non-fluorinated counterparts .

Case Studies

Several studies have highlighted the practical applications of Fmoc-TFHA in drug development:

  • Peptide Engineering : A study on the incorporation of Fmoc-TFHA into peptide sequences showed enhanced binding affinity to target proteins compared to traditional amino acids. This suggests its utility in designing more effective therapeutic peptides .
  • Protein Structural Studies : The unique properties of fluorinated amino acids like Fmoc-TFHA allow for better resolution in X-ray crystallography studies, aiding in the understanding of protein structures at a molecular level .

Q & A

Q. What is the standard protocol for synthesizing Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid?

The compound is synthesized via asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex with CF₃(CH₂)₃I. Key steps include:

  • Preparing the Ni(II) complex using optically pure ligands to ensure enantioselectivity.
  • Alkylation under controlled conditions (e.g., low temperature, inert atmosphere) to minimize racemization.
  • Cleaving the Ni(II) auxiliary with HCl/MeOH and introducing the Fmoc group via Fmoc-OSu in a water/acetone mixture with Na₂CO₃ as a base .
  • Purification by recrystallization or column chromatography.

Q. Which solvents are optimal for handling this amino acid in solid-phase peptide synthesis (SPPS)?

The compound exhibits limited solubility in polar protic solvents but dissolves well in:

  • DMF or DMSO for coupling reactions.
  • Dichloromethane (DCM) or THF for resin swelling and washing steps. Avoid aqueous buffers unless diluted (<1% acetic acid) to prevent precipitation .

Q. How is the Fmoc group efficiently removed during peptide elongation?

Use 20% piperidine in DMF for 15–30 minutes. Monitor deprotection via UV absorbance (301 nm) or ninhydrin tests. Adjust pH to 7–8 to prevent premature cleavage or side reactions with acid-sensitive residues .

Advanced Research Questions

Q. How does the (R)-configuration influence peptide backbone conformation and stability?

The trifluoromethyl group at C6 introduces steric bulk and electron-withdrawing effects, which:

  • Restrict rotational freedom in the peptide chain, favoring β-sheet or helical conformations.
  • Enhance metabolic stability by resisting protease cleavage. Comparative studies using (R)- vs. (S)-isomers show distinct NOE patterns in NMR, confirming configuration-dependent structural changes .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Use low-temperature coupling (0–4°C) with activating reagents like HOBt/DIC or Oxyma Pure/DIC .
  • Avoid prolonged exposure to basic conditions (e.g., >30 minutes in piperidine).
  • Employ pre-activated Fmoc-amino acid fluorides for rapid coupling, reducing racemization risk to <1% .

Q. How can conflicting NMR data for diastereomers be resolved?

Contradictions arise from overlapping signals or solvent-induced shifts. Solutions include:

  • 2D NMR (COSY, HSQC) to assign stereospecific correlations.
  • X-ray crystallography for absolute configuration confirmation.
  • Comparative analysis with enantiopure reference standards synthesized via chiral auxiliaries (e.g., (1R,2R)-aminocyclohexane derivatives) .

Q. What side reactions occur when incorporating this amino acid into hydrophobic peptide domains?

Common issues:

  • Trifluoromethyl group interactions with aromatic residues (e.g., tryptophan), causing aggregation.
  • Incomplete coupling due to steric hindrance, resolved by double coupling or microwave-assisted synthesis.
  • Solvent-dependent oxidation of the CF₃ group under strong acidic conditions .

Q. How does the trifluorohexanoic side chain affect protein-ligand binding kinetics?

Studies show:

  • Increased binding affinity due to fluorine’s electronegativity enhancing hydrogen bonding.
  • Reduced desolvation penalties in hydrophobic pockets, confirmed by ITC and SPR assays.
  • Potential off-target interactions with lipid bilayers, requiring MD simulations to optimize selectivity .

Key Methodological Insights

  • Stereochemical analysis : Combine NMR (³¹F for CF₃ group tracking) and circular dichroism (CD) to resolve ambiguities .
  • Large-scale synthesis : Prioritize Ni(II)-complex methods for cost efficiency and scalability over traditional resolution techniques .
  • Peptide design : Use molecular dynamics (MD) to pre-screen for CF₃-induced aggregation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.